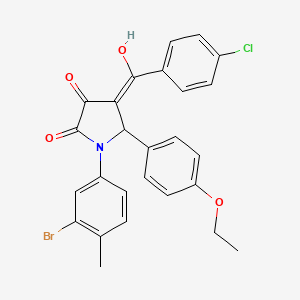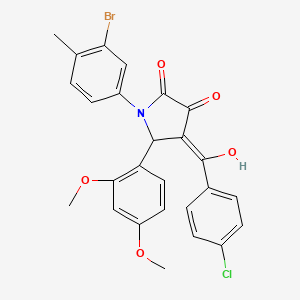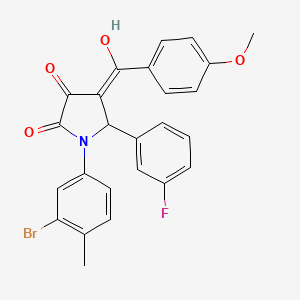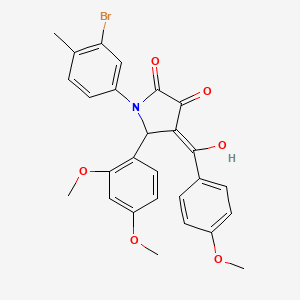
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide
説明
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide, also known as Amsacrine, is a synthetic compound that has been extensively studied for its anti-cancer properties. It is a member of the anthracenedione family of compounds and has been shown to have potent cytotoxic effects against a variety of cancer cell lines.
作用機序
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide exerts its anti-cancer effects through multiple mechanisms, including inhibition of topoisomerase II, induction of DNA damage, and activation of apoptosis pathways. It has also been shown to inhibit the activity of P-glycoprotein, a drug efflux pump that can reduce the effectiveness of chemotherapy.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent cytotoxic effects against cancer cells, but it can also cause side effects such as myelosuppression, nausea, and vomiting. It has also been associated with the development of secondary malignancies, particularly acute myeloid leukemia.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been widely used in laboratory experiments to study its anti-cancer properties and mechanisms of action. Its potent cytotoxic effects make it a valuable tool for studying cancer cell biology. However, its side effects and potential for causing secondary malignancies limit its use in clinical settings.
将来の方向性
There are several areas of future research that could further our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy. These include:
1. Development of more selective topoisomerase II inhibitors that have fewer side effects and lower risk of secondary malignancies.
2. Investigation of the mechanisms of resistance to N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other topoisomerase II inhibitors, with the goal of developing strategies to overcome resistance.
3. Exploration of combination therapies that include N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and other anti-cancer agents, with the goal of improving efficacy and reducing side effects.
4. Development of novel drug delivery systems that can improve the bioavailability and targeting of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide to cancer cells.
In conclusion, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has shown potent anti-cancer effects through inhibition of topoisomerase II and induction of DNA damage. While it has limitations in clinical use due to side effects and risk of secondary malignancies, it remains a valuable tool for studying cancer cell biology and identifying potential new therapies. Future research in this area will be critical for improving our understanding of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide and its potential as an anti-cancer therapy.
科学的研究の応用
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has shown efficacy in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide causes DNA damage and ultimately leads to cell death.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c25-21(23-15-22-12-16-9-17(13-22)11-18(10-16)14-22)19-1-3-20(4-2-19)29(26,27)24-5-7-28-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMBFKCZXWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-[1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296379.png)


![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296390.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296404.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N'-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4296410.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B4296411.png)
![3-{[4-[4-(1-adamantyl)piperazin-1-yl]-6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazin-2-yl]amino}propan-1-ol](/img/structure/B4296427.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4296428.png)
![10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296445.png)
![N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B4296459.png)
![7-[chloro(difluoro)methyl]-2-[(2-methylpiperidin-1-yl)carbonyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4296467.png)